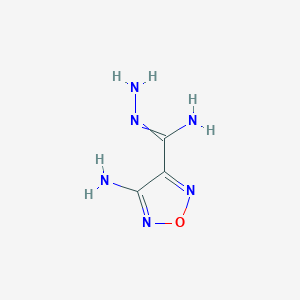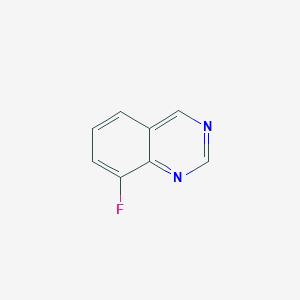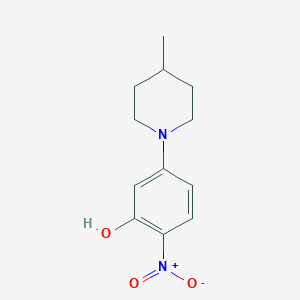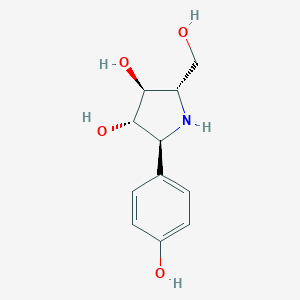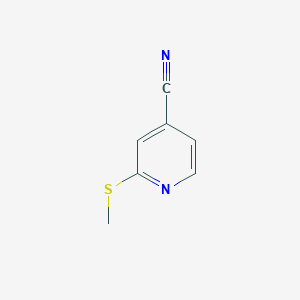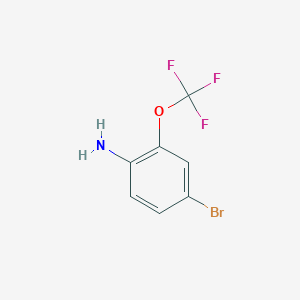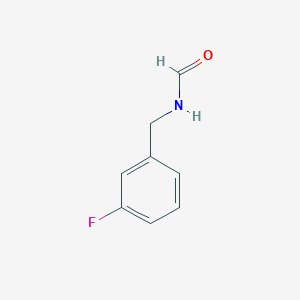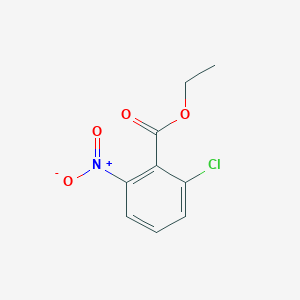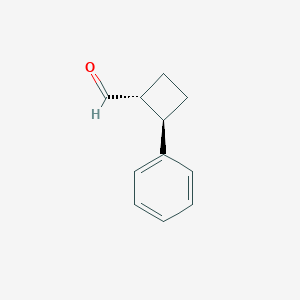
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. PCC is a chiral cyclobutane derivative that can be synthesized through various methods. It has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions.
Mechanism Of Action
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of a carbonyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a reducing agent by transferring hydrogen to the substrate, resulting in the formation of a hydroxyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a catalyst by facilitating the reaction between the substrate and the reagent, resulting in the formation of the desired product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde. However, studies have shown that (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can induce oxidative stress in cells, leading to cell death. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been shown to have antiproliferative effects on cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde is also relatively easy to synthesize and handle in the laboratory. However, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be expensive and difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde as a reagent. Another potential area of research is the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new chiral compounds. Additionally, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde could be used in the preparation of new natural products with potential pharmaceutical applications. Finally, further research is needed to understand the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde and its potential applications in medicine.
Synthesis Methods
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized through various methods, including the oxidation of (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid using various oxidizing agents, such as Jones reagent, potassium permanganate, and sodium hypochlorite. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be synthesized through the reduction of (1R,2R)-2-Phenylcyclobutanone using sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 75-77°C.
Scientific Research Applications
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of various organic compounds, including alcohols, ketones, and acids. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the preparation of chiral compounds, such as chiral sulfoxides and chiral epoxides. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used as a reagent in the synthesis of various natural products, including steroids, alkaloids, and terpenoids.
properties
CAS RN |
176172-03-5 |
|---|---|
Product Name |
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
InChI Key |
PSDJDWYRXCICBF-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C=O)C2=CC=CC=C2 |
SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
synonyms |
Cyclobutanecarboxaldehyde, 2-phenyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



